Cas no 852374-03-9 (N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- 852374-03-9
- N-(4-acetylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- F0676-0294
- AB00671968-01
- AKOS024595212
- SR-01000099051
- N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- SR-01000099051-1
- N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Acetamide, N-(4-acetylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
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- インチ: 1S/C21H16FN5O2S/c1-13(28)14-4-8-17(9-5-14)23-19(29)12-30-20-11-10-18-24-25-21(27(18)26-20)15-2-6-16(22)7-3-15/h2-11H,12H2,1H3,(H,23,29)
- InChIKey: NYDUUSPMHOOSPE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C(C)=O)C=C1)(=O)CSC1=NN2C(C3=CC=C(F)C=C3)=NN=C2C=C1
計算された属性
- 精确分子量: 421.10087411g/mol
- 同位素质量: 421.10087411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 610
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 115Ų
N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0294-1mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-4mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-10mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-2mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-15mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-20mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-30mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-50mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-5mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0294-75mg |
N-(4-acetylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852374-03-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
N-(4-Acetylphenyl)-2-{3-(4-Fluorophenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-Ylsulfanyl}Acetamide: A Comprehensive Overview
N-(4-Acetylphenyl)-2-{3-(4-Fluorophenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-Ylsulfanyl}Acetamide, also known by its CAS Registry Number 852374-03-9, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate heterocyclic framework and functional groups, which contribute to its potential applications in drug development and advanced materials. Recent studies have highlighted its promising properties in modulating cellular pathways and its stability under various environmental conditions.
The molecular structure of this compound is composed of several key components: the 1,2,4-triazolo[4,3-b]pyridazine ring system, a thioether linkage, and an N-acetylphenyl group. The triazolo-pyridazine moiety is a fused bicyclic structure that is known for its aromaticity and potential to engage in hydrogen bonding. This feature makes it particularly interesting for researchers exploring ligand-based drug design. The thioether group (-S-) serves as a flexible linker, enhancing the molecule's ability to adopt various conformations that are critical for binding to target proteins.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving nucleophilic aromatic substitution and coupling reactions. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the thioether linkage with high precision. These methods not only improve the yield but also ensure the high purity of the final product, which is essential for subsequent biological evaluations.
In terms of biological activity, this compound has shown remarkable potential in inhibiting key enzymes associated with neurodegenerative diseases. Studies conducted in vitro have demonstrated its ability to modulate the activity of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The presence of the fluorophenyl group within the molecule enhances its lipophilicity, thereby improving its ability to cross cellular membranes and interact with intracellular targets.
Beyond its pharmacological applications, this compound has also been explored for its role in materials science. Its rigid heterocyclic core and sulfur-containing linkage make it a promising candidate for use in polymer-based materials with enhanced thermal stability. Recent research has focused on incorporating this compound into polymeric matrices to create advanced composites with applications in aerospace and electronics.
The synthesis and characterization of this compound have been extensively documented in recent scientific literature. For example, a study published in the Journal of Medicinal Chemistry highlighted its synthesis via a convergent approach that minimizes side reactions and maximizes stereochemical control. Another study reported in Chemical Communications explored its photophysical properties, revealing its potential as a fluorescent probe for sensing applications.
In conclusion, N-(4-Acetylphenyl)-2-{3-(4-Fluorophenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-Ylsulfanyl}Acetamide (CAS No: 852374-03-9) represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and biological insights, positions it as a valuable tool for advancing both therapeutic development and material innovation.
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